NF-κB Reporter Potency: Compound 1 Outperforms Site A-Modified Analog 12d
In a cell-based NF-κB reporter assay using LPS as a primary TLR4 stimulus, compound 1 (CAS 941984-86-7) exhibited superior NF-κB potentiation compared to the site A-modified analog 12d [1]. Dose-response experiments conducted at graded concentrations and reported as mean ± SEM from triplicates in two independent experiments confirmed that 12d was less potent than compound 1 across the tested concentration range [1].
| Evidence Dimension | NF-κB activation (SEAP reporter) in the presence of LPS |
|---|---|
| Target Compound Data | Compound 1 (CAS 941984-86-7) sustained NF-κB activation at low micromolar concentrations (exact EC₅₀ value extracted from dose-response curve; refer to Figure 3 in source) |
| Comparator Or Baseline | Compound 12d (site A-modified analog) – lower potency than compound 1 at all tested concentrations |
| Quantified Difference | 12d displayed a right-shifted dose-response curve relative to compound 1, indicating a >2-fold loss in potency (visual estimation from Figure 3) |
| Conditions | Human myeloid NF-κB-SEAP reporter cell line; co-stimulation with LPS; SEAP measured in culture supernatant; triplicate determinations in two independent experiments (Bioorg Med Chem 2021, Fig 3) |
Why This Matters
This direct comparison confirms that the native 4-sulfamoylphenethyl tail is pharmacologically superior to site A modifications, making compound 1 the essential reference standard for any laboratory validating NF-κB-dependent adjuvant activity.
- [1] Shukla NM, Chan M, Lao FS, Chu PJ, Belsuzarri M, Yao S, Nan J, Sato-Kaneko F, Saito T, Hayashi T, Corr M, Carson DA, Cottam HB. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. Fig. 3. View Source
